molecular formula C8H5ClN2O2 B1593432 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000017-94-6

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1593432
CAS No.: 1000017-94-6
M. Wt: 196.59 g/mol
InChI Key: JBQOFBOMIUELMB-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid exhibits notable antimicrobial properties. It has been specifically studied for its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies indicate that it can inhibit certain enzymes critical for cancer cell proliferation, making it a candidate for oncology applications .

Antitubercular Properties

A significant area of research involves the compound's derivatives in the fight against tuberculosis (TB). Several studies have synthesized analogs of imidazo[1,2-a]pyridine carboxamides that show potent activity against Mycobacterium tuberculosis. For example, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against drug-resistant strains of TB, surpassing existing clinical candidates in potency .

Fluorescent Probes

This compound has also been utilized as a fluorescent probe for pH monitoring within the range of 3.0 to 7.0. The probe's absorption characteristics change significantly with varying H+ concentrations, providing a useful tool for biochemical assays.

Synthetic Routes

Various synthetic methods have been developed for producing this compound and its derivatives:

  • Direct Synthesis : Reaction of substituted 2-aminopyridines with ethyl 2-chloroacetoacetate followed by saponification yields the desired carboxylic acid.
  • Modification of Existing Structures : Derivatives can be synthesized through classical coupling reactions involving EDC-mediated methods to enhance biological activity.

These synthetic routes allow for scalability depending on research or industrial needs .

Case Study 1: Antitubercular Screening

In a recent study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened against Mycobacterium tuberculosis. Compounds were evaluated for their pharmacokinetic properties, revealing several candidates with excellent bioavailability and efficacy against both drug-sensitive and resistant strains. The lead compound exhibited significantly enhanced activity compared to existing treatments, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Fluorescent Probes Development

Another study focused on developing fluorescent probes based on this compound for pH monitoring in biological systems. The probes demonstrated high sensitivity to pH changes within physiological ranges, making them suitable for real-time monitoring in various biochemical assays. This application underscores the versatility of the compound beyond traditional pharmaceutical roles.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an antituberculosis agent make it a valuable compound in medicinal chemistry .

Biological Activity

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Identifiers:

PropertyValue
CAS Number100001-79-4
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol
IUPAC NameThis compound
SMILESC1=CC2=NC(=C(N2C=C1)Cl)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the chloro group and the imidazo[1,2-a]pyridine ring allows for binding to various enzymes and receptors, modulating their activity. This interaction can lead to either inhibition or activation of biochemical pathways relevant to therapeutic outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb .

Anti-Cancer Potential

The compound has also been investigated for its role in inhibiting enzymes critical for cancer cell proliferation. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes linked to cancer progression. In vitro studies have highlighted its selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for anti-inflammatory and anti-cancer applications .

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound. Continuous flow synthesis methods have emerged as efficient techniques for producing this compound and its derivatives in moderate to high yields. These methods enhance scalability and facilitate the rapid synthesis necessary for drug discovery efforts .

Case Studies

Case Study 1: Antitubercular Activity
In a focused study on imidazo[1,2-a]pyridine derivatives, compounds derived from this compound were evaluated against clinical strains of Mtb. The results indicated that certain derivatives exhibited enhanced potency compared to existing clinical candidates, highlighting the potential for developing new anti-TB agents from this scaffold .

Case Study 2: Inhibition of COX Enzymes
A comparative analysis of imidazo[1,2-a]pyridine derivatives revealed that modifications at specific positions significantly influenced their COX inhibitory activity. The findings suggest that structural modifications can optimize biological activity while minimizing side effects associated with non-selective COX inhibition .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing reaction conditions in the synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

  • Methodological Answer : Optimization involves:

  • Catalyst selection : Piperidine (0.3 mmol) accelerates Meldrum’s acid activation, improving reaction rates and yields .
  • Solvent choice : Water or ethanol as green solvents reduces toxicity and simplifies purification .
  • Reaction time : Short durations (2–24 hours) minimize side reactions while ensuring high conversion rates .
  • Substrate ratios : Equimolar ratios of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid ensure balanced reactivity .

Q. Which spectroscopic techniques are critical for characterizing structural purity?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., lactam C=O at 1628 cm⁻¹ and carboxylic acid O–H at 1711 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., δ = 6.64–7.70 ppm for aromatic protons) and carbon backbone integrity .
  • Elemental analysis : Validates C/H/N composition, with deviations <0.4% indicating high purity .
  • Melting points : Sharp ranges (e.g., 248–249°C) corroborate crystallinity and absence of impurities .

Q. How do traditional one-pot methods compare to multistep syntheses for this compound?

  • Methodological Answer :

  • One-pot synthesis (e.g., using Meldrum’s acid) reduces steps, avoids intermediate isolation, and achieves yields >70% in water .
  • Multistep approaches (e.g., coupling 2-aminopyridines with bromopyruvic acid) require sequential saponification and purification but enable functional group diversification .

Advanced Research Questions

Q. How can continuous flow synthesis address limitations in traditional methods?

  • Methodological Answer :

  • Microreactor systems (125°C, 4.0 bar) enable rapid (10-minute) condensation of 2-aminopyridines and bromopyruvic acid, avoiding decarboxylation side reactions .
  • Catalytic PTSA (0.25 equiv.) in DMF enhances efficiency, achieving moderate-to-high yields (50–85%) for functionalized derivatives .
  • Integration with downstream reactions (e.g., amidation) allows automated, scalable libraries of bioactive analogs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative analysis : Cross-validate ¹H/¹³C NMR shifts with computational models (e.g., DFT) to confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₃ClN₂O₂) .
  • X-ray crystallography : Provides definitive proof of crystal packing and substituent positioning in ambiguous cases .

Q. What synthetic routes enable diversification into bioactive derivatives (e.g., lactams or amides)?

  • Methodological Answer :

  • Lactam formation : Hydrolysis of Meldrum’s acid intermediates under acidic conditions generates fused lactam scaffolds for antimicrobial testing .
  • Amide coupling : Use EDC·HCl/HOBt in DMF to conjugate the carboxylic acid with amines (e.g., 3-cyclohexylpropan-1-amine), yielding analogs for kinetoplastid inhibition studies .
  • Chalcone hybrids : Condensation with aryl ketones introduces π-conjugated systems for enhanced bioactivity .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on reaction yields for similar derivatives?

  • Methodological Answer :

  • Parameter benchmarking : Compare catalyst loading (e.g., 0.3 mmol piperidine vs. PTSA), solvent polarity, and temperature .
  • Byproduct profiling : Use LC-MS to identify decarboxylation or dimerization byproducts in low-yield reactions .
  • Replication studies : Reproduce literature protocols (e.g., one-pot vs. flow synthesis) to isolate variables affecting efficiency .

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQOFBOMIUELMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649964
Record name 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000017-94-6
Record name 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

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